molecular formula C23H13F2N3O3S B11140153 (2Z)-6-(4-fluorobenzyl)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11140153
M. Wt: 449.4 g/mol
InChI Key: WBJQCKGHIKSJFK-NDENLUEZSA-N
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Description

The compound (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenyl furan and 4-fluorophenyl methyl thiazolo-triazine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene

Uniqueness

Compared to similar compounds, (2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exhibits unique structural features, such as the combination of fluorophenyl and furan groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H13F2N3O3S

Molecular Weight

449.4 g/mol

IUPAC Name

(2Z)-2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H13F2N3O3S/c24-15-5-1-13(2-6-15)11-18-21(29)26-23-28(27-18)22(30)20(32-23)12-17-9-10-19(31-17)14-3-7-16(25)8-4-14/h1-10,12H,11H2/b20-12-

InChI Key

WBJQCKGHIKSJFK-NDENLUEZSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=NC2=O)F

Canonical SMILES

C1=CC(=CC=C1CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=NC2=O)F

Origin of Product

United States

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